2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
Description
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridazinone core, and a trifluorophenyl group
Properties
Molecular Formula |
C16H10F3N3O3 |
|---|---|
Molecular Weight |
349.26 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H10F3N3O3/c17-10-6-9(7-11(18)16(10)19)20-14(23)8-22-15(24)4-3-12(21-22)13-2-1-5-25-13/h1-7H,8H2,(H,20,23) |
InChI Key |
BERJKICKDUGRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with the pyridazinone intermediate.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-diones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit kinases involved in cell division, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
- 6-(furan-2-yl)-2,2′-bipyridine
Uniqueness
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a furan ring, a pyridazine moiety, and a trifluorophenyl acetamide group. Its molecular formula is with a molecular weight of approximately 365.32 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H14F3N3O2 |
| Molecular Weight | 365.32 g/mol |
| LogP | 2.8352 |
| Polar Surface Area | 77.579 Ų |
Biological Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Compounds with furan and pyridazine structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar scaffolds have been tested against multiple cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is noteworthy. Similar compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which play critical roles in cancer progression .
Case Studies
- Anticancer Studies : A study evaluating the anticancer properties of pyridazine derivatives found that certain compounds significantly induced apoptosis in cancer cell lines by activating caspases 3 and 9 . This mechanism suggests that 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide may similarly induce apoptosis through caspase activation.
- Enzyme Interaction : Another investigation into structurally related compounds indicated their potential as selective HDAC inhibitors, demonstrating IC50 values in the low nanomolar range . This suggests that the compound could be evaluated for similar inhibitory effects on HDACs.
The proposed mechanism of action for this compound involves the interaction of its functional groups with specific biological targets:
- Furan and Pyridazine Moieties : These groups may bind to enzyme active sites or receptor sites, modulating their activity.
- Trifluorophenyl Group : Enhances binding affinity due to increased lipophilicity and electron-withdrawing properties, potentially improving selectivity for biological targets.
Comparative Analysis
To understand the unique biological activity of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5,10-dihydrobenzo[b][1,4]diazepin derivatives | Kinase inhibition potential | Anticancer |
| N-cyclobutyl derivatives | Diverse biological activities | Antimicrobial and anticancer |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide | Contains fluorophenyl group | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
